BI-3802

Vue d'ensemble

Description

BI-3802 est un dégradeur hautement puissant de la protéine BCL6 (lymphome à cellules B 6). BCL6 est un facteur de transcription à doigt de zinc qui joue un rôle crucial dans la régulation des gènes impliqués dans le contrôle du cycle cellulaire, la mort cellulaire, la différenciation et la réponse aux dommages de l'ADN. En inhibant l'interaction du domaine BTB/POZ de BCL6 avec plusieurs co-répresseurs, this compound dégrade efficacement la protéine BCL6, ce qui en fait un outil précieux pour étudier la biologie de BCL6 et son rôle dans diverses maladies, en particulier le lymphome diffus à grandes cellules B (DLBCL) .

Applications De Recherche Scientifique

BI-3802 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a chemical probe to study the interactions and functions of the BCL6 protein. .

Biology: In biological research, this compound is used to investigate the role of BCL6 in cell cycle control, apoptosis, and differentiation. .

Medicine: this compound has potential therapeutic applications in the treatment of B-cell lymphomas and other cancers. .

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic targets and develop novel cancer treatments

Mécanisme D'action

- BI-3802 primarily targets the transcription factor BCL6 (B-cell lymphoma 6), which plays a crucial role in lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL). BCL6 is an oncogenic driver that recruits co-repressor complexes through its Broad-Complex, Tramtrack, and Bric-a-brac (BTB) domain, resulting in transcriptional repression .

- This compound acts as a molecular glue, inducing a novel interaction between BCL6 and the E3 ligase SIAH1. This interaction leads to the polymerization of BCL6, forming filaments. Cryo-electron microscopy studies have revealed how this compound facilitates BCL6 dimerization and assembly into helices. Importantly, this polymerization results in BCL6 degradation .

- Unlike traditional proteolysis targeting chimeras (PROTACs), which rely on a linker connecting a protein of interest (POI) to an E3 ligase, molecular glues like this compound have been discovered serendipitously. They exploit cellular quality control machinery to selectively degrade proteins deemed “undruggable” by other means .

- This compound disrupts the BCL6(BTB)-corepressor interaction, leading to the de-repression of BCL6 target genes. This disruption results in anti-proliferative effects and may impact germinal center formation, where mutated B-cells originate .

- This compound has high potency, inhibiting the BTB domain of BCL6 with an IC50 of ≤3 nM. Its cullin-independent degradation mechanism sets it apart from other BCL6 inhibitors like BI-3812 .

- Upon this compound treatment, BCL6 undergoes selective degradation, while the BCL6 inhibitor BI-3812 does not alter BCL6 levels. This selective degradation is crucial for its antitumor activity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

BI-3802 shows potent activity on human BCL6 with IC50 ≤ 3 nM in the BCL6:BCOR ULight TR-FRET assay . The compound interacts with the BTB domain of BCL6, a zinc finger transcription factor . By binding to DNA and recruiting one of its co-repressors (NCoR, SMRT, or BCOR) to its dimeric BTB domain, BCL6 represses genes involved in cell cycle control, cell death, differentiation, and the DNA damage response .

Cellular Effects

In cellular models, exposure to this compound can drive multiple cycles of foci formation consisting of BTB-BCL6 fused to EGFP, which are not degraded due to the lack of a degron . Live cell fluorescence microscopy revealed reversible this compound induced foci formation in cells expressing a non-degradable eGFP BCL6 which indicated polymerization .

Molecular Mechanism

The molecular mechanism of this compound involves the induction of specific and potent ubiquitination and subsequent proteasomal degradation of BCL6 . Cryo-electron microscopy showed how this compound facilitates BCL6 dimerization and assembly into helices . This compound is located at the interfaces between BCL6 dimers, where it has specific contacts to a tyrosine residue in the BTB domain of one monomer and a cysteine residue in the BTB domain of the adjacent monomer while also facilitating the formation of an arginine–glutamate salt bridge between the two monomers .

Temporal Effects in Laboratory Settings

The magnitude of oligomerization can be controlled in vitro by this compound concentration and exposure time . In cellular models, exposure to this compound can drive multiple cycles of foci formation consisting of BTB-BCL6 fused to EGFP, which are not degraded due to the lack of a degron .

Metabolic Pathways

It is known that the compound interacts with the BTB domain of BCL6, a zinc finger transcription factor

Subcellular Localization

Live cell fluorescence microscopy has revealed reversible this compound induced foci formation in cells expressing a non-degradable eGFP BCL6 which indicated polymerization

Méthodes De Préparation

Voies de synthèse et conditions de réaction

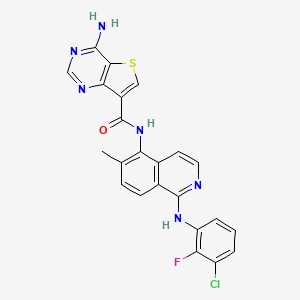

BI-3802 est synthétisé par une série de réactions chimiques qui impliquent la formation d'une structure moléculaire complexe. La voie de synthèse comprend généralement les étapes suivantes :

- Formation de la structure de base par une série de réactions de condensation et de cyclisation.

- Introduction de groupes fonctionnels tels que les chlorures et les amides par des réactions de substitution.

- Purification finale et cristallisation pour obtenir le composé pur .

Méthodes de production industrielle

La production industrielle de this compound implique une mise à l'échelle de la voie de synthèse pour produire de grandes quantités du composé. Ce processus nécessite l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de garantir un rendement et une pureté élevés. L'utilisation de techniques de purification avancées, telles que la chromatographie liquide haute performance (HPLC), est essentielle pour obtenir la qualité souhaitée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

BI-3802 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former différents états d'oxydation, ce qui peut affecter son activité biologique.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, modifiant potentiellement son efficacité.

Substitution : Les réactions de substitution sont utilisées pour introduire ou remplacer des groupes fonctionnels sur la molécule de this compound

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent :

Agents oxydants : Tels que le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : Tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Réactifs de substitution : Tels que les halogénures et les amines

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés. Ces produits peuvent inclure divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme sonde chimique pour étudier les interactions et les fonctions de la protéine BCL6. .

Biologie : En recherche biologique, this compound est utilisé pour étudier le rôle de BCL6 dans le contrôle du cycle cellulaire, l'apoptose et la différenciation. .

Médecine : this compound a des applications thérapeutiques potentielles dans le traitement des lymphomes à cellules B et d'autres cancers. .

Industrie : Dans l'industrie pharmaceutique, this compound est utilisé dans la découverte et le développement de médicaments pour identifier de nouvelles cibles thérapeutiques et développer de nouveaux traitements contre le cancer

Mécanisme d'action

This compound exerce ses effets en se liant au domaine BTB/POZ de la protéine BCL6, induisant sa polymérisation et sa dégradation subséquente. Le processus de dégradation est médié par la ligase E3 SIAH1, qui ubiquitine BCL6, le ciblant pour la dégradation protéasomique. Ce mécanisme réduit efficacement les niveaux de BCL6 dans les cellules, conduisant à la dérépression des gènes cibles de BCL6 et à l'inhibition de la croissance des cellules cancéreuses .

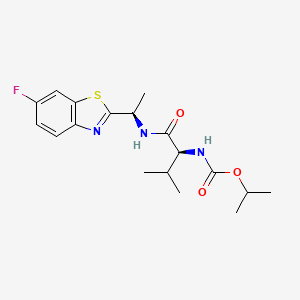

Comparaison Avec Des Composés Similaires

Composés similaires

BI-3812 : Un inhibiteur de BCL6 qui perturbe l'interaction BCL6-co-répresseur mais n'induit pas la dégradation de BCL6

CCT373566 : Un dégradeur puissant de BCL6 avec une structure chimique différente mais une activité biologique similaire.

Unicité de BI-3802

This compound est unique dans sa capacité à induire la polymérisation et la dégradation de BCL6, un mécanisme non observé avec d'autres inhibiteurs ou dégradeurs de BCL6. Ce mécanisme d'action unique fait de this compound un outil précieux pour étudier la biologie de BCL6 et développer de nouvelles stratégies thérapeutiques pour les lymphomes à cellules B .

Propriétés

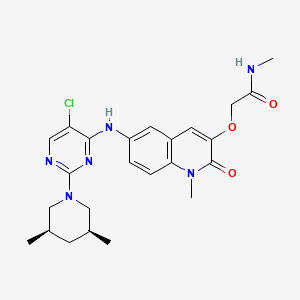

IUPAC Name |

2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClN6O3/c1-14-7-15(2)12-31(11-14)24-27-10-18(25)22(29-24)28-17-5-6-19-16(8-17)9-20(23(33)30(19)4)34-13-21(32)26-3/h5-6,8-10,14-15H,7,11-13H2,1-4H3,(H,26,32)(H,27,28,29)/t14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTJETQFYHZHNB-GASCZTMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

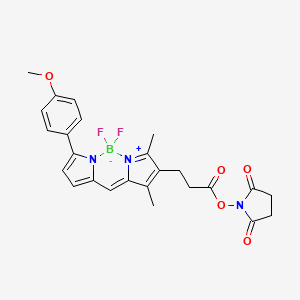

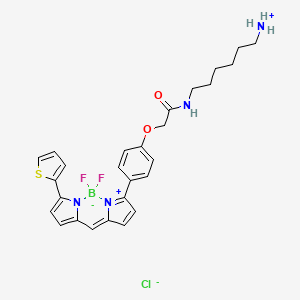

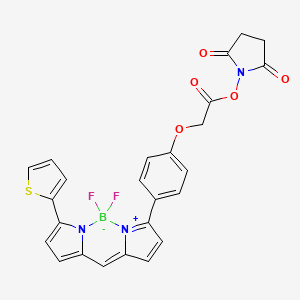

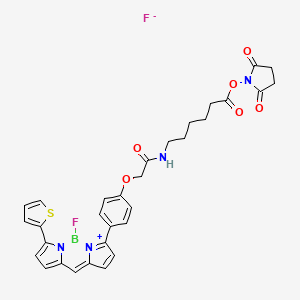

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one](/img/structure/B606010.png)